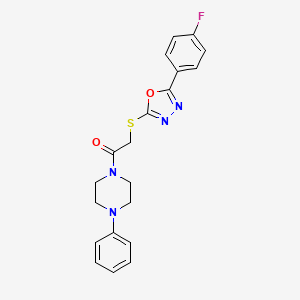
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19FN4O2S and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of oxadiazole derivatives that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the oxadiazole ring and a piperazine moiety. Its molecular formula is C14H14FN3O2S, and it is known for its diverse biological activities attributed to the presence of the fluorophenyl group and the oxadiazole core.
Antimicrobial Activity
Research indicates that compounds with an oxadiazole core exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate activity against various pathogens. The antimicrobial efficacy was assessed using the disc diffusion method against gram-positive and gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) | Concentration (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 20 | 250 |
| Escherichia coli | 15 | 250 |
| Pseudomonas aeruginosa | 18 | 250 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. For example, one study reported that a related oxadiazole derivative exhibited significant cytotoxicity against human colon cancer cells (HCT 116) with an IC50 value of 4.363μM, indicating potent anticancer activity compared to standard chemotherapy agents like doxorubicin .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition of their activity. This interaction may disrupt cellular processes such as DNA replication or protein synthesis, contributing to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of a series of oxadiazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Cytotoxicity in Cancer Cells : Another investigation focused on the effects of oxadiazole derivatives on breast cancer cell lines, where compounds similar to our target showed a significant reduction in cell viability at concentrations as low as 10μM.
Eigenschaften
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-8-6-15(7-9-16)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUPMBJDOUNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














